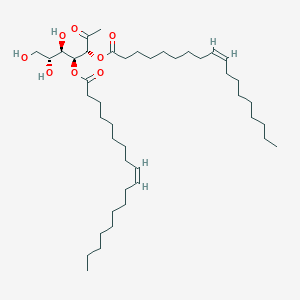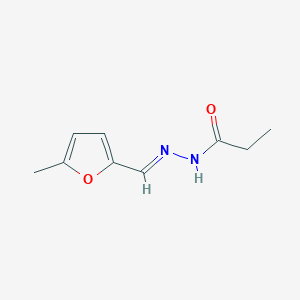
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate is a chemically modified polysaccharide derived from amylopectin. Amylopectin itself is a highly branched polymer of glucose units found in plants and is one of the two main components of starch, the other being amylose . The modification involves acid hydrolysis and esterification with 1-octenylbutanedioate, resulting in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of amylopectin, acid-hydrolyzed, 1-octenylbutanedioate typically involves two main steps:
-
Acid Hydrolysis: : Amylopectin is subjected to acid hydrolysis, which breaks down the polymer into smaller fragments. This process is usually carried out using dilute acids such as hydrochloric acid or sulfuric acid under controlled conditions of temperature and time to achieve the desired degree of hydrolysis .
-
Esterification: : The hydrolyzed amylopectin is then reacted with 1-octenylbutanedioic anhydride in the presence of a catalyst. This esterification reaction introduces the 1-octenylbutanedioate groups into the amylopectin structure, enhancing its hydrophobicity and other functional properties .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors for hydrolysis and esterification, ensuring consistent quality and yield. The reaction conditions are optimized for scalability, and the product is purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate can undergo various chemical reactions, including:
Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ester groups.
Common Reagents and Conditions
Reduction: Sodium borohydride; reactions are usually performed in alcoholic or aqueous media.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions to prevent degradation of the polymer.
Major Products Formed
Oxidation: Carboxylated and carbonylated derivatives of the compound.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amylopectin, acid-hydrolyzed, 1-octenylbutanedioate involves its interaction with various molecular targets and pathways:
Hydrophobic Interactions: The 1-octenylbutanedioate groups enhance the hydrophobicity of the compound, allowing it to interact with hydrophobic surfaces and molecules.
Gel Formation: The compound can form hydrogels through physical cross-linking, which is useful in drug delivery and tissue engineering.
Biodegradability: The ester bonds in the compound can be hydrolyzed by enzymes, making it biodegradable and environmentally friendly.
Comparison with Similar Compounds
Similar Compounds
Amylose: Another component of starch, but with a linear structure and fewer branches compared to amylopectin.
Hydroxypropylated Starch: Modified starch with hydroxypropyl groups, used for similar applications but with different properties.
Carboxymethyl Starch: Starch modified with carboxymethyl groups, used in pharmaceuticals and food industry.
Uniqueness
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate is unique due to its combination of hydrophobicity and biodegradability.
Properties
CAS No. |
113894-85-2 |
|---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
0 |
Synonyms |
Amylopectin, acid-hydrolyzed, 1-octenylbutanedioate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




